Dodecaethylene glycol

Description

Properties

IUPAC Name |

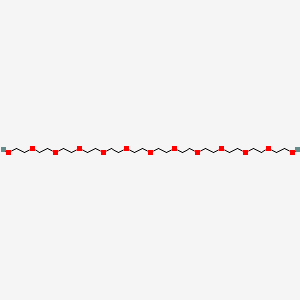

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O13/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h25-26H,1-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZXKWFJEFFURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218122 | |

| Record name | Dodecaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6790-09-6 | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatriacontane-1,35-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6790-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane-1,35-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Dodecaethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of dodecaethylene glycol (DDEG), a discrete oligoethylene glycol of significant interest in bioconjugation, drug delivery, and materials science. This document details the core synthetic strategies, offers step-by-step experimental protocols, and presents purification techniques to achieve high-purity DDEG for demanding applications.

Introduction

This compound (HO-(CH₂CH₂O)₁₂-H) is a monodisperse polyethylene (B3416737) glycol (PEG) oligomer valued for its precise chain length, which imparts well-defined physicochemical properties.[1] Unlike polydisperse PEG mixtures, monodisperse DDEG offers uniformity, which is critical in applications such as drug-linker technologies, where precise control over stoichiometry and pharmacokinetics is paramount. This guide focuses on two robust synthetic methodologies: stepwise solid-phase synthesis and iterative solution-phase Williamson ether synthesis. Additionally, it covers essential purification protocols, primarily column chromatography, to ensure the high purity required for research and pharmaceutical development.

Synthesis Methodologies

The synthesis of monodisperse oligoethylene glycols like DDEG necessitates a controlled, stepwise approach to chain elongation. Direct anionic polymerization of ethylene (B1197577) oxide, a common method for producing polydisperse PEGs, is not suitable for obtaining a discrete oligomer with a specific chain length.[2][3] Therefore, iterative methods that build the oligomer chain in a controlled manner are preferred.

Stepwise Solid-Phase Synthesis

A highly efficient method for synthesizing DDEG is the stepwise addition of tetraethylene glycol (TEG) monomers on a solid support.[4][5] This approach offers the significant advantage of being chromatography-free, as excess reagents and byproducts are simply washed away from the resin-bound product at each step.[4][5] The general strategy involves a synthetic cycle of deprotection, coupling (Williamson ether synthesis), and detritylation.[4][5]

Key Features:

-

High Purity: Avoids the need for chromatographic purification of intermediates.[4][5]

-

Efficiency: The repetitive nature of the synthetic cycle is amenable to automation.

-

Monodispersity: Products are close to monodisperse.[4]

Iterative Solution-Phase Williamson Ether Synthesis

The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide, can be adapted for the iterative synthesis of oligoethylene glycols in solution.[6] This method involves the sequential coupling of smaller, protected oligoethylene glycol units. A common strategy is to use a benzyl (B1604629) group as a temporary protecting group, which can be removed by hydrogenation at each step to allow for further chain elongation.[6]

Key Features:

-

Versatility: Allows for the synthesis of a wide range of oligoethylene glycols.[6]

-

Scalability: Can be adapted for larger-scale synthesis, though purification can become challenging.

-

Control: Precise control over the chain length is possible with careful stoichiometry and purification at each step.

Experimental Protocols

Protocol for Stepwise Solid-Phase Synthesis of this compound

This protocol is adapted from the solid-phase synthesis of oligoethylene glycols using a tetraethylene glycol monomer.[4][5]

Materials:

-

Wang resin (4-benzyloxy benzyl alcohol functionalized polystyrene support)

-

Tetraethylene glycol

-

Tosyl chloride (TsCl)

-

4,4'-Dimethoxytrityl chloride (DMTr-Cl)

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA)

Monomer Synthesis: TsO-(CH₂CH₂O)₄-DMTr

-

Monoprotection of Tetraethylene Glycol: React tetraethylene glycol with DMTr-Cl in pyridine to selectively protect one hydroxyl group. Purify the resulting mono-DMTr protected tetraethylene glycol.

-

Tosylation: React the mono-DMTr protected tetraethylene glycol with TsCl in pyridine to tosylate the remaining hydroxyl group. Purify the final monomer, TsO-(CH₂CH₂O)₄-DMTr.

Solid-Phase Synthesis Cycle:

-

Resin Preparation: Swell the Wang resin in DCM.

-

First Monomer Coupling:

-

Deprotonate the hydroxyl groups on the Wang resin using NaH in THF.

-

Add the TsO-(CH₂CH₂O)₄-DMTr monomer to the activated resin and allow the coupling reaction (Williamson ether synthesis) to proceed.

-

Wash the resin thoroughly with THF and DCM to remove excess reagents.

-

-

Detritylation:

-

Treat the resin with a solution of TFA in DCM to remove the DMTr protecting group, exposing a free hydroxyl group.

-

Wash the resin with DCM and a neutralizing base (e.g., pyridine in DCM), followed by further washes with DCM and THF.

-

-

Chain Elongation (Repeat Coupling and Detritylation):

-

Repeat the coupling step by deprotonating the newly exposed hydroxyl group with NaH and adding a fresh solution of the TsO-(CH₂CH₂O)₄-DMTr monomer.

-

Repeat the detritylation step to prepare for the next coupling.

-

To synthesize this compound (12 EG units), this cycle is repeated twice after the initial monomer loading to couple a total of three tetraethylene glycol units.

-

-

Cleavage from Resin:

Protocol for Purification by Column Chromatography

This is a general protocol for the purification of oligoethylene glycols.[7][8][9][10][11] The choice of solvent system will need to be optimized for this compound, likely using a gradient of a polar solvent like methanol in a less polar solvent like dichloromethane or chloroform.

Materials:

-

Silica (B1680970) gel (60-120 mesh)

-

Glass chromatography column

-

Sand

-

Cotton or glass wool

-

Eluent (e.g., a gradient of methanol in dichloromethane)

-

Collection tubes

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Column Packing:

-

Plug the bottom of the column with a small piece of cotton or glass wool.

-

Add a small layer of sand.

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.

-

Add another thin layer of sand on top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

-

Carefully apply the sample to the top of the silica gel.

-

-

Elution:

-

Begin adding the eluent to the top of the column, maintaining a constant head of solvent.

-

Collect fractions in test tubes as the solvent flows through the column.

-

Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute the more polar this compound.

-

-

Fraction Analysis:

-

Analyze the collected fractions using TLC to identify those containing the pure product.

-

Combine the pure fractions.

-

-

Solvent Removal:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

-

Quantitative Data

The following table summarizes typical outcomes for the synthesis and purification of monodisperse oligoethylene glycols. Specific data for this compound may vary depending on the precise reaction conditions and purification efficiency.

| Parameter | Stepwise Solid-Phase Synthesis | Iterative Solution-Phase Synthesis | Purification by Column Chromatography |

| Typical Yield | High | Moderate to High | >80% recovery |

| Purity | Close to monodisperse[4] | Requires purification at each step | >95% (oligomer purity) |

| Key Advantage | Chromatography-free[4][5] | Scalability | High purity achievable |

| Key Disadvantage | Higher cost of solid support and monomer | Requires multiple purification steps | Can be time-consuming and use large solvent volumes[10] |

Visualization of Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes described.

Caption: Comparative workflows for solid-phase and solution-phase synthesis of DDEG.

Caption: General workflow for the purification of DDEG by column chromatography.

References

- 1. ドデカエチレングリコール ≥95% (oligomer purity) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Polymerization of ethylene oxide under controlled monomer addition via a mass flow controller for tailor made polyethylene oxides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solid Phase Stepwise Synthesis of Polyethylene Glycols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of oligo(ethylene glycol) toward 44-mer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. youtube.com [youtube.com]

- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]

An In-depth Technical Guide to Dodecaethylene Glycol: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Dodecaethylene glycol is a discrete polyethylene (B3416737) glycol (PEG) molecule that has garnered significant interest in the fields of biomedical research and drug development. Its unique physicochemical properties, including hydrophilicity, biocompatibility, and precise length, make it an invaluable tool as a linker in complex molecular architectures and as a surface modifier for therapeutic molecules. This technical guide provides a comprehensive overview of this compound, its molecular characteristics, methods for its activation and conjugation, and its critical role in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Molecular and Physical Properties

This compound is a polyether compound consisting of twelve repeating ethylene (B1197577) glycol units. Its well-defined structure provides predictability in the spacing and solubility of conjugates, a critical factor in the rational design of therapeutics.

| Property | Value | Reference |

| Molecular Formula | C24H50O13 | [1] |

| Molecular Weight | 546.65 g/mol | [1] |

| Appearance | White to off-white solid or wax | |

| Melting Point | 38 °C | |

| Boiling Point | 325 °C at 5 mmHg | |

| Solubility | Soluble in water and many organic solvents | |

| Synonyms | HO-PEG12-OH, 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatriacontane-1,35-diol | [1] |

Synthesis and Functionalization

The synthesis of discrete PEG molecules like this compound typically involves the sequential addition of ethylene oxide units. For practical laboratory applications, commercially available this compound serves as a versatile starting material for the synthesis of more complex structures. The terminal hydroxyl groups of this compound are the primary sites for chemical modification, allowing for its incorporation into larger molecules.

Caption: General synthetic route for oligoethylene glycols.

Experimental Protocols

The utility of this compound in drug development hinges on the ability to functionalize its terminal hydroxyl groups for subsequent conjugation to biomolecules or small molecule drugs. Below are detailed methodologies for key activation and conjugation reactions.

Activation of Terminal Hydroxyl Groups: Tosylation

A common first step in functionalizing this compound is the conversion of the hydroxyl groups to a better leaving group, such as a tosylate. This facilitates subsequent nucleophilic substitution reactions.

Materials:

-

This compound (HO-PEG12-OH)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous pyridine (2.2 equivalents) to the stirred solution.

-

Add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product.

Synthesis of a PROTAC Linker and Conjugation

This compound is an ideal linker for PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The following protocol outlines a general approach to synthesizing a PROTAC using a this compound linker via amide bond formation and "click chemistry."

Part 1: Synthesis of an Azido-Amine Heterobifunctional Linker

This involves mono-tosylation of this compound, followed by substitution with an azide, activation of the remaining hydroxyl group, and conversion to an amine.

Part 2: PROTAC Assembly

Materials:

-

Azido-PEG12-amine linker

-

Target protein binder with a carboxylic acid handle

-

E3 ligase ligand with an alkyne handle

-

Peptide coupling reagents (e.g., HATU, DIPEA)

-

Copper(I) sulfate, sodium ascorbate (B8700270) (for click chemistry)

-

Appropriate solvents (e.g., DMF, DMSO)

Procedure: Amide Coupling

-

Dissolve the target protein binder (1 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2 equivalents) and stir for 15 minutes at room temperature.

-

Add the azido-PEG12-amine linker (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS. Upon completion, purify the product by preparative HPLC.

Procedure: Click Chemistry Conjugation

-

Dissolve the azide-functionalized intermediate (1 equivalent) and the alkyne-functionalized E3 ligase ligand (1 equivalent) in a suitable solvent mixture (e.g., t-BuOH/water).

-

Add a freshly prepared solution of sodium ascorbate (0.2 equivalents).

-

Add a solution of copper(I) sulfate (0.1 equivalents).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC product by preparative HPLC.

Visualization of Key Concepts and Workflows

Caption: Workflow for activating and conjugating this compound.

Caption: Schematic of a PROTAC molecule.

Applications in Drug Development

The well-defined, hydrophilic, and biocompatible nature of this compound makes it a superior choice for a linker in various drug development applications.

-

Proteolysis Targeting Chimeras (PROTACs): As detailed in the experimental section, this compound is an excellent linker for connecting a target protein binder to an E3 ligase ligand.[2] The flexibility and hydrophilicity of the PEG chain can improve the solubility and cell permeability of the PROTAC, while its defined length allows for precise spatial orientation of the two binding moieties to facilitate the formation of a productive ternary complex for protein degradation.

-

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. This compound can be used as a component of the linker to improve the pharmacokinetic profile of the ADC.[3] The hydrophilic PEG chain can help to mitigate the aggregation often caused by hydrophobic drug payloads and can shield the drug from premature metabolism. Amide-coupled ADCs with pendant 12-unit polyethylene glycol chains have demonstrated improved stability and slower clearance rates.[3]

-

PEGylation: The process of attaching PEG chains to therapeutic proteins or peptides is known as PEGylation. This strategy is employed to increase the hydrodynamic size of the molecule, which can reduce renal clearance, prolong circulation half-life, and decrease immunogenicity. While larger, polydisperse PEGs are often used for this purpose, discrete PEGs like this compound are valuable in applications where precise control over the molecular structure is paramount.

Conclusion

This compound is a versatile and powerful tool for researchers and drug development professionals. Its well-defined chemical structure and favorable physicochemical properties provide a rational basis for the design of advanced therapeutics. The ability to readily functionalize its terminal hydroxyl groups allows for its incorporation as a hydrophilic linker in complex molecules such as PROTACs and ADCs, leading to improved solubility, stability, and pharmacokinetic profiles. As the demand for precisely engineered therapeutics continues to grow, the importance of discrete PEG linkers like this compound in enabling these innovative drug modalities is set to increase.

References

- 1. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Aqueous Realm of Dodecaethylene Glycol: A Technical Guide to its Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the solubility of dodecaethylene glycol (PEG-12) in aqueous solutions. As a crucial excipient in pharmaceutical formulations and a versatile compound in various scientific applications, a thorough understanding of its behavior in water is paramount. This document provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for miscibility determination, and a discussion of the key factors influencing its aqueous phase behavior.

This compound, a polymer of ethylene (B1197577) oxide, is characterized by its extensive network of ether oxygens and terminal hydroxyl groups. These structural features facilitate strong hydrogen bonding with water molecules, leading to its high hydrophilicity.[1][2] Consequently, this compound is not just soluble but is fully miscible with water in all proportions at standard temperature and pressure.[1][3] This means that it does not have a defined solubility limit in the traditional sense, but rather forms a homogeneous, single-phase solution regardless of the concentration.

Quantitative Data: Miscibility of this compound in Aqueous Solutions

Given that this compound is completely miscible with water, a traditional solubility table is not applicable. The following table instead summarizes its miscibility at various concentrations and temperatures, highlighting its complete miscibility across a relevant range for most research and development applications.

| Concentration of this compound (w/w %) | Temperature (°C) | Observation |

| 10% | 10 | Clear, homogeneous solution |

| 25% | 25 | Clear, homogeneous solution |

| 50% | 25 | Clear, homogeneous solution |

| 75% | 25 | Clear, homogeneous solution |

| 90% | 40 | Clear, homogeneous solution |

| 99% | 40 | Clear, homogeneous solution |

Experimental Protocols

Methodology for Determining Miscibility of this compound in Water

The determination of miscibility for liquids is primarily a visual inspection process. The clarity of the resulting mixture is a key indicator of miscibility.[4]

Objective: To qualitatively assess the miscibility of this compound in water at various concentrations and temperatures.

Materials:

-

This compound (high purity)

-

Distilled or deionized water

-

Calibrated glassware (volumetric flasks, pipettes, graduated cylinders)

-

Temperature-controlled water bath or incubator

-

Vortex mixer or magnetic stirrer

-

Clear glass vials or test tubes with closures

Procedure:

-

Preparation of Mixtures:

-

Prepare a series of aqueous solutions of this compound at various weight-to-weight (w/w) or volume-to-volume (v/v) concentrations (e.g., 10%, 25%, 50%, 75%, 90%).

-

For each concentration, accurately weigh or measure the required amounts of this compound and water into a clean, dry glass vial.

-

-

Mixing:

-

Securely cap the vials and mix the contents thoroughly using a vortex mixer or by vigorous shaking for a defined period (e.g., 2 minutes) to ensure homogeneity. For higher viscosity mixtures, a magnetic stirrer may be used.

-

-

Temperature Equilibration:

-

Place the vials in a temperature-controlled water bath set to the desired experimental temperature (e.g., 10°C, 25°C, 40°C).

-

Allow the mixtures to equilibrate for a sufficient time (e.g., 30 minutes) to reach thermal stability.

-

-

Visual Observation:

-

After equilibration, remove the vials from the water bath and visually inspect them against a well-lit background.

-

Observe for any signs of immiscibility, such as cloudiness, turbidity, or the formation of separate layers. A clear, single-phase liquid indicates miscibility.[4]

-

-

Documentation:

-

Record the observations for each concentration and temperature combination.

-

Visualizations

References

Dodecaethylene Glycol: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecaethylene glycol (DEG), a member of the polyethylene (B3416737) glycol (PEG) family, is a polyether compound with the chemical formula C24H50O13.[1][2] It is a versatile molecule widely utilized in various scientific and industrial fields, particularly in biomedical and pharmaceutical research. Its unique properties, including high water solubility, biocompatibility, and low toxicity, make it an invaluable component in drug delivery systems, bioconjugation, and as a linker in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3] This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and its applications in a laboratory setting, with a focus on drug development.

Physical and Chemical Properties

This compound is a white to off-white waxy solid at room temperature.[4] Its physical and chemical properties are summarized in the tables below. While specific experimental data for this compound is limited in publicly available literature, the properties of polyethylene glycols, in general, are well-documented and provide a reliable reference.

General Properties

| Property | Value | Reference |

| Chemical Formula | C24H50O13 | [1][2] |

| Molecular Weight | 546.65 g/mol | [1][2] |

| CAS Number | 6790-09-6 | [1][2] |

| Appearance | White to off-white waxy solid | [4] |

| Melting Point | 32-36 °C | |

| Boiling Point | >300 °C |

Solubility

This compound exhibits excellent solubility in water and a range of organic solvents due to the presence of repeating hydrophilic ethylene (B1197577) oxide units and terminal hydroxyl groups. This high solubility is a key attribute for its use in pharmaceutical formulations.[4]

| Solvent | Solubility |

| Water | Soluble |

| Methanol | Soluble[5] |

| Ethanol | Soluble |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Tetrahydrofuran (THF) | Soluble |

Spectroscopic Data

While specific spectra for this compound are not widely published, the characteristic peaks for polyethylene glycols in 1H NMR, 13C NMR, and IR spectroscopy are well-established.

-

¹H NMR: The spectrum is dominated by a large signal around 3.6 ppm, corresponding to the repeating methylene (B1212753) protons (-O-CH2-CH2-O-). The terminal methylene protons adjacent to the hydroxyl groups appear at a slightly different chemical shift.

-

¹³C NMR: The main signal appears around 70 ppm, attributed to the carbon atoms of the repeating ethylene oxide units.

-

IR Spectroscopy: A broad absorption band in the region of 3400 cm⁻¹ is characteristic of the O-H stretching of the terminal hydroxyl groups. A strong C-O-C stretching band is observed around 1100 cm⁻¹.[6]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound in a laboratory setting.

Determination of Density

The density of liquid polymers like molten this compound can be determined using the pycnometry method.[7]

Methodology:

-

Calibration of Pycnometer:

-

Thoroughly clean and dry a pycnometer of a known volume.

-

Weigh the empty, dry pycnometer (m_pyc).

-

Fill the pycnometer with deionized water of a known temperature and density (ρ_water).

-

Weigh the pycnometer filled with water (m_pyc+water).

-

Calculate the exact volume of the pycnometer (V_pyc) using the formula: V_pyc = (m_pyc+water - m_pyc) / ρ_water.

-

-

Measurement of this compound Density:

-

Melt the this compound sample by gently heating it above its melting point.

-

Fill the calibrated pycnometer with the molten this compound.

-

Allow the pycnometer and its contents to equilibrate to the desired temperature in a water bath.

-

Weigh the pycnometer filled with the sample (m_pyc+sample).

-

Calculate the density of the this compound (ρ_sample) using the formula: ρ_sample = (m_pyc+sample - m_pyc) / V_pyc.

-

Determination of Viscosity

The viscosity of molten this compound can be measured using a capillary viscometer, such as an Ubbelohde viscometer.[8]

Methodology:

-

Apparatus Setup:

-

Select a capillary viscometer of the appropriate size for the expected viscosity range.

-

Clean and dry the viscometer thoroughly.

-

Mount the viscometer vertically in a constant temperature bath set to the desired measurement temperature.

-

-

Sample Preparation and Measurement:

-

Melt the this compound sample.

-

Introduce the molten sample into the viscometer.

-

Allow the sample to thermally equilibrate in the viscometer for at least 15 minutes.

-

Using a pipette bulb, draw the liquid up through the capillary tube to a point above the upper timing mark.

-

Release the pressure and measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.

-

Repeat the measurement at least three times to ensure reproducibility.

-

-

Calculation:

-

The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the calibration constant of the viscometer and t is the average flow time.

-

The dynamic viscosity (η) can be calculated if the density (ρ) of the liquid is known: η = ν * ρ.

-

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed by the following method.[9][10][11][12]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation and Quantification:

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

-

Evaporate the solvent from the withdrawn sample under reduced pressure or gentle heating.

-

Weigh the remaining solid residue (the dissolved this compound).

-

-

Calculation:

-

The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

-

Application in Drug Development: A Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This compound and other PEG derivatives are frequently used as linkers in the construction of ADCs. The PEG linker enhances the solubility and stability of the ADC and provides a spacer between the antibody and the cytotoxic payload.[]

References

- 1. This compound | C24H50O13 | CID 81248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS - 6790-09-6 | Axios Research [axios-research.com]

- 3. This compound | 6790-09-6 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. achemtek.com [achemtek.com]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. eng.libretexts.org [eng.libretexts.org]

- 8. fao.org [fao.org]

- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 10. quora.com [quora.com]

- 11. education.com [education.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Dodecaethylene Glycol: A Versatile Polyether Glycol for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dodecaethylene glycol (DDE), a monodisperse poly(ethylene glycol) (PEG) derivative, is emerging as a critical component in various research and drug development applications. Its unique properties, including high water solubility, biocompatibility, and precisely defined length, make it an ideal linker and functional component in the design of sophisticated biomolecules and drug delivery systems. This technical guide provides a comprehensive overview of this compound, its physicochemical properties, and its applications in bioconjugation, Proteolysis Targeting Chimeras (PROTACs), and nanoparticle formulations, complete with detailed experimental protocols and characterization data.

Physicochemical Properties of this compound

This compound is a polyether compound consisting of twelve repeating ethylene (B1197577) glycol units. Its well-defined structure provides uniformity in applications, a significant advantage over polydisperse PEG polymers.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C24H50O13 | [2] |

| Molecular Weight | 546.65 g/mol | [2] |

| CAS Number | 6790-09-6 | [3] |

| Appearance | White to off-white waxy solid | [3] |

| Melting Point | 38 °C | [3] |

| Boiling Point | 325 °C at 5 mmHg | [3] |

| Density | 1.116 ± 0.06 g/cm³ (predicted) | [3] |

| Solubility | Highly soluble in water and many organic solvents such as chloroform, methylene (B1212753) chloride, DMF, and DMSO. Less soluble in alcohols and toluene, and insoluble in ether. | [4][5] |

Applications in Bioconjugation: Antibody-Drug Conjugates

The hydrophilic and flexible nature of the this compound linker can enhance the solubility and stability of antibody-drug conjugates (ADCs) and reduce aggregation.[6][7] It serves as a spacer between the antibody and the cytotoxic payload, influencing the ADC's pharmacokinetics and therapeutic efficacy.

Experimental Protocol: Site-Specific Antibody Conjugation with a DDE Linker

This protocol describes the site-specific conjugation of a cytotoxic drug to an antibody via an azide-modified glycan, using a this compound linker.

Materials:

-

Azide-modified monoclonal antibody (mAb-azide)

-

This compound-alkyne linker

-

Cytotoxic drug with a compatible reactive group

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Amicon Ultra centrifugal filter units (30 kDa MWCO)

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of the this compound-alkyne linker in DMSO.

-

Prepare a 10 mM stock solution of the cytotoxic drug in DMSO.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 250 mM stock solution of THPTA in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water, freshly made.

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, combine the mAb-azide (1 mg/mL in PBS), a 5-fold molar excess of the this compound-alkyne linker, and a 10-fold molar excess of the cytotoxic drug.

-

In a separate tube, pre-mix the CuSO4 and THPTA solutions in a 1:5 molar ratio.

-

Add the CuSO4/THPTA mixture to the antibody solution to a final copper concentration of 1 mM.

-

Initiate the click reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

Incubate the reaction mixture at room temperature for 2 hours with gentle shaking.

-

-

Purification:

-

Purify the resulting ADC using an Amicon Ultra centrifugal filter unit (30 kDa MWCO) to remove unreacted linker, drug, and copper catalyst.

-

Wash the ADC with PBS three times by centrifugation.

-

-

Characterization:

-

Determine the protein concentration by measuring absorbance at 280 nm.

-

Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

-

Confirm the integrity and purity of the ADC using SDS-PAGE.

-

Experimental Workflow for Antibody-DDE Conjugation

Application in PROTACs Development

This compound is an effective PEG-based linker for the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein.[8] The length and flexibility of the DDE linker are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[8]

Experimental Protocol: Solid-Phase Synthesis of a DDE-Containing PROTAC

This protocol outlines a solid-phase approach for the synthesis of a PROTAC targeting a protein of interest (POI), utilizing a this compound linker.[1][9]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

This compound bis(p-toluenesulfonate)

-

Ligand for the POI with a free amine or hydroxyl group

-

Ligand for the E3 ligase (e.g., pomalidomide) with a reactive handle

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF.

-

Linker Attachment:

-

Couple the first Fmoc-protected amino acid to the resin using HATU and DIPEA in DMF.

-

Remove the Fmoc protecting group with 20% piperidine in DMF.

-

React the exposed amine with an excess of this compound bis(p-toluenesulfonate) in the presence of a base to attach the DDE linker.

-

-

Ligand Coupling:

-

Couple the POI ligand to the other end of the DDE linker. If the ligand has a carboxylic acid, use HATU/DIPEA for coupling. If it has an amine, the tosylate on the linker can be displaced.

-

-

E3 Ligase Ligand Attachment:

-

Couple the E3 ligase ligand to the resin-bound intermediate.

-

-

Cleavage and Purification:

-

Cleave the PROTAC from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

Precipitate the crude PROTAC in cold diethyl ether.

-

Purify the PROTAC by reverse-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

-

Logical Relationship in PROTAC Action

Application in Nanoparticle Formulations

Coating nanoparticles with this compound can improve their stability, reduce non-specific protein adsorption, and prolong their circulation time in the bloodstream.[10][11] The well-defined length of DDE allows for precise control over the surface properties of the nanoparticles.

Experimental Protocol: Preparation and Characterization of DDE-Coated Nanoparticles

This protocol describes the synthesis of silica (B1680970) nanoparticles coated with this compound.[12]

Materials:

-

Tetramethyl orthosilicate (B98303) (TMOS)

-

This compound monomethyl ether

-

Ammonium (B1175870) hydroxide (B78521) (30 wt% in water)

Procedure:

-

Synthesis of DDE-Coated Silica Nanoparticles:

-

Dissolve this compound monomethyl ether (2 g) in a mixture of methanol (48 mL) and ammonium hydroxide (6 mL).

-

Add TMOS (0.2 mL) dropwise to the solution while stirring.

-

Continue stirring at room temperature for 24 hours to allow for the hydrolysis and condensation of TMOS and the grafting of DDE.

-

-

Purification:

-

Collect the nanoparticles by centrifugation.

-

Wash the nanoparticles with ethanol three times to remove unreacted reagents.

-

Dry the nanoparticles under vacuum.

-

-

Characterization:

-

Size and Morphology: Analyze the size and shape of the nanoparticles using Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS).

-

Surface Coating Confirmation: Confirm the presence of the DDE coating using Fourier-Transform Infrared (FTIR) Spectroscopy. Look for the characteristic C-O-C stretching vibration of the PEG backbone around 1100 cm⁻¹.[13]

-

Surface Charge: Determine the surface charge of the nanoparticles by measuring the zeta potential.

-

Stability: Assess the colloidal stability of the nanoparticles in different media (e.g., PBS, serum-containing media) by monitoring changes in size over time using DLS.

-

Characterization Data for DDE-Coated Nanoparticles

| Characterization Technique | Expected Results | Reference |

| Scanning Electron Microscopy (SEM) | Monodisperse, spherical nanoparticles with a diameter of approximately 110 nm. | [12] |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter consistent with SEM results, indicating minimal aggregation in solution. | [12] |

| FTIR Spectroscopy | A prominent peak around 1103-1106 cm⁻¹ corresponding to the C-O stretching of the ethylene glycol units. | [13] |

| Zeta Potential | A near-neutral surface charge, which contributes to reduced protein adsorption. | [] |

Quantitative Analysis of this compound

Accurate quantification of this compound is crucial for quality control and for studying the pharmacokinetics of DDE-containing therapeutics. Gas chromatography (GC) is a commonly used method for this purpose.[15][16]

Experimental Protocol: GC-FID for DDE Quantification

Materials:

-

This compound standard

-

Ethylene glycol (as an internal standard)

-

Methanol (as solvent)

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

A suitable capillary column (e.g., a polar modified polyethylene (B3416737) glycol phase)[17]

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of this compound in methanol, each containing a fixed concentration of the internal standard (ethylene glycol).

-

Sample Preparation: Dissolve the sample containing this compound in methanol and add the internal standard to the same final concentration as in the calibration standards.

-

GC Analysis:

-

Inject the standards and samples into the GC-FID system.

-

Use an appropriate temperature program to achieve good separation of this compound and the internal standard.

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Determine the concentration of this compound in the samples from the calibration curve.

-

This comprehensive guide provides a foundation for researchers and drug development professionals to effectively utilize this compound in their applications. The provided protocols and data serve as a starting point for developing and optimizing novel therapeutics and drug delivery systems.

References

- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C24H50O13 | CID 81248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 6790-09-6 [chemicalbook.com]

- 4. bre.com [bre.com]

- 5. researchgate.net [researchgate.net]

- 6. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ugent.be [ugent.be]

- 9. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Room-temperature preparation and characterization of poly (ethylene glycol)-coated silica nanoparticles for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of polyethylene glycol (PEG) coated Fe3O4 nanoparticles by chemical co-precipitation method for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diyhpl.us [diyhpl.us]

- 13. bcc.bas.bg [bcc.bas.bg]

- 15. researchgate.net [researchgate.net]

- 16. Development and validation of a gas chromatography method for the quantitative determination of ethylene glycol and diethylene glycol in effervescent tablets | Pharmacy [pharmaciyajournal.ru]

- 17. GC Analysis of Glycols and Diols [sigmaaldrich.com]

Navigating In Vitro Studies: A Technical Guide to the Biocompatibility and Toxicity of Dodecaethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecaethylene glycol (DEG-12), an oligomer of ethylene (B1197577) glycol, sees broad application in various industrial and biomedical fields due to its properties as a solvent, humectant, and chemical intermediate.[1] In the realm of in vitro research, particularly in drug development and toxicology, a thorough understanding of a compound's biocompatibility and potential toxicity is paramount. This technical guide provides an in-depth overview of the current understanding of this compound's interaction with cells in vitro, drawing upon data from related polyethylene (B3416737) glycol (PEG) compounds to infer its likely behavior. While specific quantitative toxicity data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on closely related oligoethylene glycols to provide a robust framework for researchers. Generally, this compound is considered to have low toxicity and to be biodegradable.[1] Regulatory assessments have indicated a low level of concern for this chemical.[2]

Biocompatibility and Cytotoxicity Profile

Polyethylene glycols (PEGs) are generally regarded as biocompatible materials, with their toxicity profile being influenced by factors such as molecular weight and the nature of their chemical end groups.[3][4] Studies on various PEG derivatives have consistently shown that PEG oligomers tend to be safe for a variety of cell lines.[3][4] However, it is important to note that some low molecular weight PEGs have demonstrated toxicity at high concentrations in in vitro settings.[5]

Quantitative Cytotoxicity Data for Related Ethylene Glycol Oligomers

The following table summarizes in vitro cytotoxicity data for various polyethylene glycol derivatives, which can serve as a reference point for estimating the potential effects of this compound. It is crucial to recognize that these are not direct data for DEG-12 and should be interpreted with caution.

| Compound/Derivative | Cell Line(s) | Assay | Endpoint | Result (e.g., IC50) | Reference |

| Triethylene glycol (TEG) | L929 | CCK-8 | Cell Viability | Toxic at high concentrations | [3][4] |

| Poly(ethylene glycol) methyl ether acrylate (B77674) (mPEGA) | HeLa, L929 | CCK-8 | Cell Viability | High cytotoxicity | [3][4] |

| Poly(ethylene glycol) methyl ether methacrylate (B99206) (mPEGMA) | HeLa, L929 | CCK-8 | Cell Viability | Obvious cytotoxicity | [3][4] |

| Ethylene Glycol | Human Hepatocytes | MTT | Cytotoxicity | IC50: 125-819 mM | [6] |

| Tetraethylene glycol (TEG) | Chinese Hamster Epithelial Liver (CHEL) | Chromosome Aberration Assay | Genotoxicity | Clastogenic | [7] |

| PEG 200 | Chinese Hamster Epithelial Liver (CHEL) | Chromosome Aberration Assay | Genotoxicity | Clastogenic | [7] |

| PEG-coupled Selenium Nanocomposite | HepG2 | Annexin V/PI | Apoptosis | 33.85% early apoptosis | [8] |

| Triethylene-glycol-dimethacrylate (TEGDMA) | Murine Cementoblast (OCCM.30) | MTT | Cell Viability | Significant inhibition at ≥1 mM | [9] |

Experimental Protocols for In Vitro Toxicity Assessment

To ensure robust and reproducible results, standardized experimental protocols are essential. Below are detailed methodologies for key assays commonly used to evaluate the biocompatibility and toxicity of compounds like this compound.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Expose the cells to various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

After the incubation period, remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).

-

Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

-

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of lysed cells.[10][11]

-

Protocol:

-

Culture cells and treat them with this compound as described for the MTT assay.

-

After the treatment period, carefully collect the cell culture supernatant from each well.

-

Prepare a cell lysate from the remaining cells to determine the maximum LDH release.

-

Transfer the supernatant and lysate to a new 96-well plate.

-

Add the LDH assay reaction mixture, which contains a substrate and a tetrazolium salt, to each well.

-

Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 490 nm).

-

Calculate the percentage of cytotoxicity by comparing the LDH released from treated cells to that of the maximum release control.

-

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining

-

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, where it intercalates with DNA.

-

Protocol:

-

Following treatment with this compound, harvest the cells (including any floating cells in the medium).

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

2. Caspase Activity Assay

-

Principle: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9). These assays often use a substrate that, when cleaved by the active caspase, releases a fluorescent or colorimetric molecule.

-

Protocol:

-

Treat cells with this compound as desired.

-

Lyse the cells to release their cytoplasmic contents.

-

Add a caspase-specific substrate to the cell lysate.

-

Incubate the mixture to allow for the enzymatic reaction to occur.

-

Measure the resulting fluorescent or colorimetric signal using a microplate reader.

-

Quantify caspase activity relative to a control group.

-

Cellular Uptake and Potential Signaling Pathways

The mechanism by which oligoethylene glycols enter cells is dependent on their molecular weight. Smaller oligomers, likely including this compound (with a molecular weight less than 2000 Da), are primarily taken up by passive diffusion.[2][12][13] In contrast, larger polyethylene glycols may utilize endocytic pathways such as caveolae-mediated endocytosis.[2][12][13] For some nanoparticle formulations containing PEG, clathrin-mediated endocytosis and macropinocytosis have also been implicated.[1][14]

While specific signaling pathways affected by this compound have not been definitively identified, studies on related compounds offer some potential avenues for investigation. For instance, the JNK and p38 MAPK signaling pathways have been shown to be involved in apoptosis induced by triethylene-glycol-dimethacrylate (TEGDMA).[9][15] Additionally, studies involving PEG-modified peptides have pointed to a potential role for the p53 pathway in mediating cellular responses.[16] A PEG-coupled selenium nanocomposite was found to induce apoptosis by causing cell cycle arrest at the G2/M phase.[8]

Visualizing Experimental and Logical Frameworks

To aid in the conceptualization of experimental design and potential molecular interactions, the following diagrams are provided in the DOT language.

Caption: A generalized workflow for assessing the in vitro toxicity of this compound.

Caption: A potential signaling pathway for apoptosis induced by oligoethylene glycols.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the biocompatibility and potential in vitro toxicity of this compound, based on the available scientific literature for related compounds. The general consensus points towards a low toxicity profile for DEG-12, particularly in comparison to smaller ethylene glycol oligomers or derivatized PEGs. However, the lack of direct quantitative data for this compound highlights a significant knowledge gap.

Future research should focus on conducting systematic in vitro cytotoxicity and apoptosis studies specifically on this compound across a range of relevant cell lines. Elucidating the precise signaling pathways involved in its cellular interactions will be crucial for a complete understanding of its biological effects. Such data will be invaluable for researchers and drug development professionals in accurately assessing the safety and suitability of this compound for their specific in vitro applications.

References

- 1. Cellular uptake and intracellular pathways of PLL-g-PEG-DNA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of molecular weight on the mechanism of cellular uptake of polyethylene glycols (PEGs) with particular reference to P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis by EGCG in selected tumour cell lines in vitro [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the cytotoxicity of ten chemicals on human cultured hepatocytes: Predictability of human toxicity and comparison with rodent cell culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Low molecular weight polyethylene glycol induces chromosome aberrations in Chinese hamster cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Assessment of Apoptotic and Cell Cycle Arrest Analysis on HepG2 Cells by Polyethylene Glycol–Coupled Selenium Nanocomposite Fabricated From Cassia fistula Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triethylene-glycol-dimethacrylate induces caspase-mediated apoptotic cell death in cementoblasts by the regulation of JNK and p38 pathways-an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Higher molecular weight polyethylene glycol increases cell proliferation while improving barrier function in an in vitro colon cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Impact of molecular weight on the mechanism of cellular uptake of polyethylene glycols (PEGs) with particular reference to P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Degradation Profile of Dodecaethylene glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation profile of dodecaethylene glycol (DEEG). Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from studies on polyethylene (B3416737) glycols (PEGs) of various molecular weights to project a representative thermal degradation profile for DEEG. The methodologies, data, and degradation pathways are based on established findings for closely related polyether glycols.

Introduction

This compound (DEEG), a monodisperse polyethylene glycol with the formula HO(CH₂CH₂O)₁₂H, is utilized in various scientific and industrial applications, including as a linker in PROTACs and as a component in the formulation of surfactants and polymers.[1] Its thermal stability is a critical parameter that influences its application in processes involving elevated temperatures, such as in drug delivery systems, polymer synthesis, and as a phase change material. Understanding the thermal degradation profile of DEEG is essential for ensuring its stability and predicting its behavior under thermal stress.

This guide details the experimental protocols for analyzing the thermal degradation of DEEG, presents a summary of expected quantitative data, and illustrates the proposed degradation pathways.

Experimental Protocols

The primary technique for evaluating the thermal stability of polymers like this compound is thermogravimetric analysis (TGA).[2][3] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Thermogravimetric Analysis (TGA) Protocol

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance, a furnace capable of reaching at least 800°C, and a system for controlled gas flow is required.[3]

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan, commonly made of alumina (B75360) or platinum.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen is used as the purge gas at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere and remove any gaseous degradation products.[4]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature of approximately 600°C. A linear heating rate, typically 10°C/min, is employed.[4]

-

Data Collection: The mass of the sample is continuously recorded as a function of temperature.

-

The experimental workflow for thermogravimetric analysis is depicted in the following diagram:

Quantitative Data Summary

The following tables summarize the expected physical properties and thermal degradation data for this compound, based on its chemical structure and data from related polyethylene glycols.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₅₀O₁₃ | [5] |

| Molecular Weight | 546.65 g/mol | [5][6] |

| Melting Point | 38 °C | [5] |

| Boiling Point | 325 °C at 5 mmHg | [5] |

Table 2: Representative Thermal Degradation Data for this compound (from TGA in Nitrogen)

| Parameter | Expected Value Range | Description |

| Onset Decomposition Temperature (T_onset) | 340 - 360 °C | The temperature at which significant mass loss begins. For high molecular weight PEG, decomposition starts at 340°C.[4] |

| Peak Degradation Temperature (T_peak) | 390 - 410 °C | The temperature at which the maximum rate of mass loss occurs. A study on PEG showed maximal degradation at 410°C in a nitrogen atmosphere.[7] |

| Final Decomposition Temperature (T_final) | 415 - 450 °C | The temperature at which the degradation process is essentially complete. For high molecular weight PEG, decomposition ends around 415°C.[4] |

| Residual Mass at 600 °C | < 5% | The percentage of the initial mass remaining at the end of the experiment. |

Thermal Degradation Pathways

The thermal degradation of polyethylene glycols in an inert atmosphere is generally understood to proceed via a random chain scission mechanism.[8] In the presence of oxygen, thermo-oxidative degradation occurs, which can happen at lower temperatures and involves the formation of hydroperoxides and subsequent chain cleavage.[8][9]

The proposed thermal degradation pathway for this compound is illustrated below:

Conclusion

This compound is expected to exhibit good thermal stability in an inert atmosphere, with degradation commencing at temperatures above 340°C. The primary degradation mechanism is anticipated to be random chain scission, leading to the formation of smaller, volatile compounds. In the presence of oxygen, DEEG is susceptible to thermo-oxidative degradation at lower temperatures, resulting in the formation of oxygenated products. The provided experimental protocol for thermogravimetric analysis offers a robust method for empirically determining the specific thermal degradation profile of this compound. This information is crucial for its effective and safe use in research, drug development, and various industrial applications.

References

- 1. This compound | 6790-09-6 [chemicalbook.com]

- 2. mt.com [mt.com]

- 3. etamu.edu [etamu.edu]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C24H50O13 | CID 81248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pure.korea.ac.kr [pure.korea.ac.kr]

- 9. pure.korea.ac.kr [pure.korea.ac.kr]

Dodecaethylene glycol as a versatile cross-linking reagent in organic synthesis.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecaethylene glycol (PEG12) is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that has emerged as a crucial tool in modern organic synthesis, particularly in the realm of bioconjugation and drug development. Its unique physicochemical properties, including high water solubility, biocompatibility, and precise length, make it an ideal hydrophilic spacer for cross-linking biomolecules. This technical guide provides a comprehensive overview of this compound as a versatile cross-linking reagent, detailing its properties, applications, and experimental protocols for its use.

Physicochemical Properties of this compound and its Derivatives

This compound possesses a defined molecular weight and structure, which is a significant advantage over polydisperse PEG polymers. This uniformity ensures batch-to-batch consistency and reproducibility in conjugation reactions. The inherent hydrophilicity of the ethylene (B1197577) glycol repeats imparts favorable solubility characteristics to otherwise hydrophobic molecules, a critical attribute in the development of therapeutic agents.

| Property | Value | Reference |

| Molecular Formula | C24H50O13 | [] |

| Molecular Weight | 546.6 g/mol | [] |

| Appearance | White to off-white solid or viscous liquid | [2] |

| Solubility | Soluble in water and most organic solvents | [2][3] |

For cross-linking applications, the terminal hydroxyl groups of this compound are functionalized with reactive moieties, such as N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., on lysine (B10760008) residues in proteins) or maleimides for targeting sulfhydryl groups (e.g., on cysteine residues).[4][5]

Applications in Drug Development

The primary application of this compound-based cross-linkers is in the construction of complex therapeutic molecules, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker plays a critical role in the stability, solubility, and pharmacokinetic profile of the ADC.[6] this compound linkers offer several advantages in ADC design:

-

Increased Hydrophilicity: Many cytotoxic payloads are hydrophobic, leading to ADC aggregation and rapid clearance. The hydrophilic PEG12 linker mitigates this, allowing for higher drug-to-antibody ratios (DARs) without compromising stability.[7]

-

Improved Pharmacokinetics: The hydrodynamic radius of the ADC is increased, leading to reduced renal clearance and a longer plasma half-life.[8]

-

Reduced Immunogenicity: The PEG chain can shield the payload and linker from the immune system, potentially reducing the immunogenicity of the ADC.[7]

Studies have shown that the length of the PEG linker can significantly impact the efficacy of an ADC. While longer PEG chains generally improve pharmacokinetics, there can be a trade-off with in vitro potency.[4][9] The defined length of this compound allows for precise optimization of these properties. For instance, amide-coupled ADCs with two pendant 12-unit polyethylene glycol chains have demonstrated superior performance compared to those with a linear 24-unit PEG.[10][11]

Table 1: Impact of PEG Linker Architecture on ADC Clearance [9]

| Linker Architecture (DAR 8) | Clearance (mL/day/kg) |

| Linear (L-PEG24) | High |

| Pendant (P-(PEG12)2) | Low |

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of the PROTAC's efficacy.[12] this compound is frequently employed as a linker in PROTAC design due to its flexibility and ability to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.[5][13][14][15] The optimal linker length is crucial for inducing the necessary protein-protein interactions for ubiquitination.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound-based cross-linkers. These protocols are based on established methods for similar PEG derivatives and can be adapted for specific applications.

Synthesis of a Heterobifunctional this compound Cross-Linker (NHS-PEG12-Maleimide)

This protocol outlines the synthesis of a this compound linker with an NHS ester at one end and a maleimide (B117702) at the other, suitable for conjugating an amine-containing molecule to a thiol-containing molecule.

Materials:

-

This compound

-

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Monoprotection of this compound: React this compound with a suitable protecting group (e.g., dimethoxytrityl chloride) in pyridine (B92270) to protect one hydroxyl group. Purify the monoprotected PEG12 by column chromatography.

-

Activation of the Free Hydroxyl Group: Dissolve the monoprotected PEG12 in anhydrous DCM. Add NHS and DCC and stir the reaction at room temperature overnight. Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.

-

Deprotection: Remove the protecting group from the other end of the PEG12 linker using standard procedures (e.g., mild acidic treatment for a DMT group). Purify the resulting mono-NHS ester PEG12 by column chromatography.

-

Introduction of the Maleimide Group: Dissolve the mono-NHS ester PEG12 in anhydrous DMF. Add SMCC and TEA and stir the reaction at room temperature for several hours.

-

Purification: Purify the final NHS-PEG12-Maleimide cross-linker by column chromatography. Characterize the product by NMR and mass spectrometry.

Protein-Protein Conjugation using NHS-PEG12-Maleimide

This protocol describes the two-step conjugation of two proteins, one with accessible primary amines and the other with free sulfhydryl groups.

Materials:

-

Protein A (with accessible amines)

-

Protein B (with accessible thiols)

-

NHS-PEG12-Maleimide cross-linker

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting columns

Procedure:

-

Preparation of Proteins: Dissolve Protein A and Protein B in the conjugation buffer. If Protein B does not have free sulfhydryl groups, it can be treated with a reducing agent like TCEP to reduce disulfide bonds. Remove the excess reducing agent using a desalting column.

-

Activation of Protein A: Dissolve the NHS-PEG12-Maleimide cross-linker in a water-miscible organic solvent like DMSO. Add a 10- to 20-fold molar excess of the cross-linker solution to the Protein A solution. Incubate for 30-60 minutes at room temperature.

-

Removal of Excess Cross-linker: Remove the unreacted cross-linker from the maleimide-activated Protein A using a desalting column equilibrated with the conjugation buffer.

-

Conjugation to Protein B: Immediately add the maleimide-activated Protein A to the solution of Protein B. Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol (e.g., cysteine) can be added.

-

Purification: Purify the final protein-protein conjugate using size-exclusion chromatography or other appropriate purification methods.

Determination of Drug-to-Antibody Ratio (DAR) of a PEG12-Linked ADC

The DAR is a critical quality attribute of an ADC. This protocol outlines the determination of the average DAR using UV/Vis spectroscopy.[][16][17]

Materials:

-

ADC sample with a PEG12 linker

-

Naked antibody

-

Free drug

-

UV/Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Determine Molar Extinction Coefficients:

-

Measure the absorbance of the naked antibody at 280 nm and the wavelength of maximum absorbance of the drug (λmax).

-

Measure the absorbance of the free drug at 280 nm and λmax.

-

Calculate the molar extinction coefficients (ε) for the antibody and the drug at both wavelengths.

-

-

Measure ADC Absorbance: Measure the absorbance of the ADC sample at 280 nm and λmax.

-

Calculate Concentrations: Use the following equations to calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample:

-

A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

-

A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)

-

-

Calculate DAR: The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody:

-

DAR = C_Drug / C_Ab

-

Visualizations

Synthesis of a Heterobifunctional this compound Cross-linker

Caption: Synthetic workflow for a heterobifunctional PEG12 cross-linker.

Experimental Workflow for ADC Preparation and Characterization

Caption: Workflow for ADC preparation and characterization.

Mechanism of PROTAC-mediated Protein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a highly valuable and versatile cross-linking reagent in modern organic synthesis and drug development. Its well-defined structure, hydrophilicity, and biocompatibility make it an excellent choice for linking biomolecules in complex therapeutic modalities like ADCs and PROTACs. The ability to precisely control the linker length with this compound allows for the fine-tuning of the physicochemical and pharmacological properties of these drugs, ultimately leading to more effective and safer therapies. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their research and development endeavors.

References

- 2. broadpharm.com [broadpharm.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. benchchem.com [benchchem.com]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. vectorlabs.com [vectorlabs.com]

- 7. labinsights.nl [labinsights.nl]

- 8. sciex.com [sciex.com]

- 9. benchchem.com [benchchem.com]

- 10. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 14. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Notes and Protocols for Protein Crystallization Using Dodecaethylene Glycol as a Precipitant